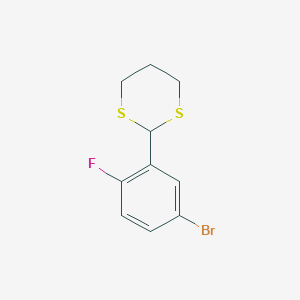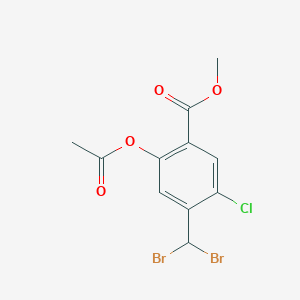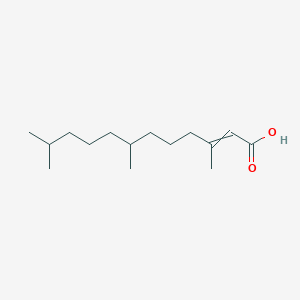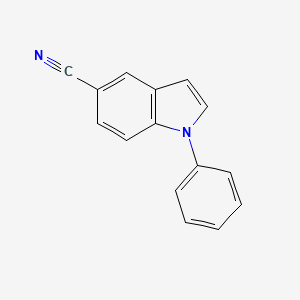
Hydroxypropylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxypropylene, also known as allyl alcohol, is an organic compound with the structural formula CH₂=CHCH₂OH. It is a colorless liquid with a pungent odor and is miscible with water. This compound is the simplest representative of the allylic alcohols and is used as a precursor to various specialized compounds such as flame-resistant materials, drying oils, and plasticizers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxypropylene can be synthesized through several methods:
Hydrolysis of Allyl Chloride: This is the most common industrial method where allyl chloride reacts with sodium hydroxide to produce prop-1-en-1-ol and sodium chloride. [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaCl} ]
Rearrangement of Propylene Oxide: This method involves the rearrangement of propylene oxide in the presence of a catalyst such as potassium alum at high temperatures. [ \text{CH}_2\text{CHCH}_2\text{OH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} ]
Analyse Chemischer Reaktionen
Hydroxypropylene undergoes various chemical reactions, including:
Reduction: It can be reduced to propanol using hydrogen in the presence of a catalyst such as palladium on carbon.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Hydroxypropylene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of prop-1-en-1-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, prop-1-en-1-ol is converted to acrolein through the action of oxidizing agents. The hydroxyl group is oxidized to a carbonyl group, resulting in the formation of acrolein . In reduction reactions, the double bond in prop-1-en-1-ol is hydrogenated to form propanol .
Vergleich Mit ähnlichen Verbindungen
Hydroxypropylene can be compared with similar compounds such as prop-2-en-1-ol (allyl alcohol) and propanol:
Eigenschaften
Molekularformel |
C3H6O |
|---|---|
Molekulargewicht |
58.08 g/mol |
IUPAC-Name |
prop-1-en-1-ol |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3 |
InChI-Schlüssel |
DOKHEARVIDLSFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CO |
Verwandte CAS-Nummern |
28388-89-8 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-Chloropyrimidin-5-yl)-3-(4-fluorophenyl)isoxazolo[4,5-b]pyridine](/img/structure/B8440544.png)








![1-(8-Nitro-2,3,4,5-tetrahydro-benzo[b]azepin-1-yl)-ethanone](/img/structure/B8440600.png)
